![molecular formula C12H12N4O2 B15348288 N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[63104,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide is a complex organic compound, featuring a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide typically involves multi-step processes. Key steps often include cyclization reactions and acetylation procedures. Reaction conditions can vary but usually involve controlled temperatures and specific catalysts to facilitate the formation of the desired tricyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may employ automated systems for precise control of reaction parameters. This ensures high yield and purity of the compound, which is essential for its applications in various fields.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions generally require controlled temperatures, pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Depending on the reaction type and conditions, major products can vary significantly. For example, oxidation may lead to the formation of more complex tricyclic derivatives, while reduction could simplify the structure to more linear forms. Substitution reactions often result in functionalized derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure provides a valuable template for exploring new chemical reactions and properties.
Biology: Biologically, this compound may serve as a probe for studying enzyme activities or as a ligand in receptor binding studies. Its interactions with biological molecules can provide insights into biochemical pathways and mechanisms.
Medicine: In medicine, research has explored the potential of this compound as a therapeutic agent. Its ability to modulate specific biochemical targets makes it a candidate for drug development.
Industry: Industrial applications include its use as an intermediate in the synthesis of other complex chemicals, potentially contributing to the development of new materials and products.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The compound's tricyclic structure is crucial for its binding affinity and specificity, influencing its overall biological effects.
Comparación Con Compuestos Similares
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide can be compared to other tricyclic compounds with similar frameworks. Examples include various triazatricyclic compounds used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N4O2 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide |
InChI |
InChI=1S/C12H12N4O2/c1-6-8(15-7(2)17)9-11-10(12(6)18)14-5-16(11)4-3-13-9/h5H,3-4H2,1-2H3,(H,15,17) |
Clave InChI |
ZYHKXFHNBGONRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NCCN3C2=C(C1=O)N=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


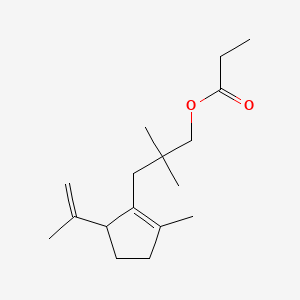
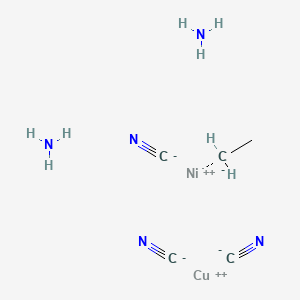
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
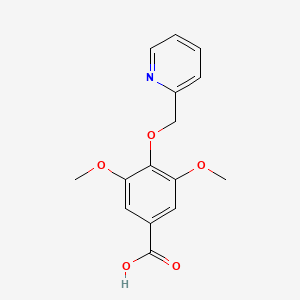
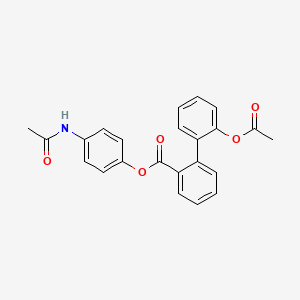

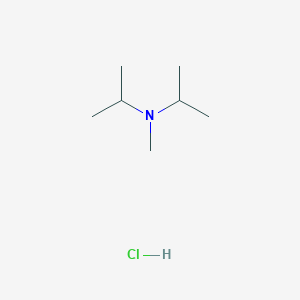
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
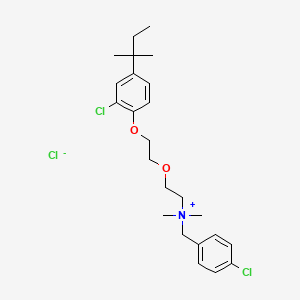
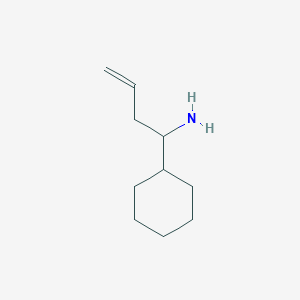
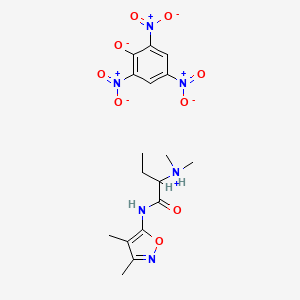

![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
